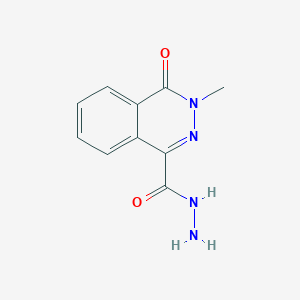

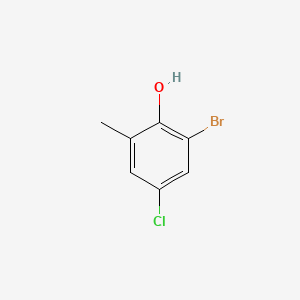

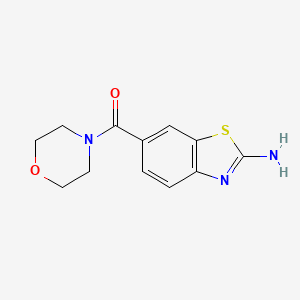

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds incorporating benzothiazole and morpholine structures can be diverse, depending on the desired functionalities and the starting materials. The literature review reveals several methodologies for synthesizing benzothiazole derivatives, emphasizing the adaptability and reactivity of the 2-aminobenzothiazole moiety as a precursor for various synthetic targets (Rosales-Hernández et al., 2022). Morpholine derivatives are synthesized through methods starting from vicinal amino alcohols, oxiranes, and aziridines, showcasing the versatility of morpholine in medicinal and organic chemistry (Palchikov, 2013).

Molecular Structure Analysis

Benzothiazole and morpholine rings are known for their distinct chemical structures that impart specific electronic and steric properties to their derivatives. The molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the conformation of molecules, offering insights into their reactivity and interaction potentials.

Chemical Reactions and Properties

Benzothiazole derivatives are involved in a wide array of chemical reactions, leveraging the reactivity of the 2-aminobenzothiazole moiety for nucleophilic substitution, coupling reactions, and more. These reactions enable the synthesis of complex molecules with potential biological activities. Morpholines, on the other hand, are used as catalysts, auxiliaries, and in the synthesis of biologically active substances, reflecting their chemical versatility and utility in organic synthesis (Vessally et al., 2018).

Applications De Recherche Scientifique

Antitumor Activity Research has demonstrated that compounds related to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone show potential in antitumor applications. For instance, a study by Tang & Fu (2018) synthesized a similar compound which exhibited significant inhibition of cancer cell lines such as A549, BGC-823, and HepG-2.

Structural Analysis and Antiproliferative Activity Another study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle structurally similar to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone, characterizing its structure and evaluating its antiproliferative activity.

Docking Studies for Antibacterial Activity Research conducted by Shahana & Yardily (2020) involved the synthesis and characterization of compounds with a core structure resembling (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone. They conducted molecular docking studies to understand the antibacterial activity of these compounds.

Synthesis and Chemical Properties Research by Chumachenko et al. (2014) and Wang et al. (2017) focused on synthesizing and exploring the properties of morpholine-based compounds. These studies contribute to understanding the chemical behavior and potential applications of similar compounds.

Safety And Hazards

Propriétés

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGZDOJDNJHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351105 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

CAS RN |

328285-82-1 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)